molecular formula C17H16O4 B494093 2,4'-Dimethoxy-2'-hydroxychalcone CAS No. 1222443-93-7

2,4'-Dimethoxy-2'-hydroxychalcone

Cat. No.: B494093
CAS No.: 1222443-93-7
M. Wt: 284.31g/mol
InChI Key: YSOOAJSZRVJKCW-JXMROGBWSA-N
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Description

2,4’-Dimethoxy-2’-hydroxychalcone is a chalcone derivative, belonging to the flavonoid class of phenolic compounds. Chalcones are known for their diverse biological activities and are often referred to as “open-chain flavonoids” due to their structural characteristics.

Biochemical Analysis

Biochemical Properties

2,4’-Dimethoxy-2’-hydroxychalcone interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to increase glutathione (GSH) levels by enhancing its biosynthesis . This interaction suggests that 2,4’-Dimethoxy-2’-hydroxychalcone may play a role in cellular redox homeostasis.

Cellular Effects

2,4’-Dimethoxy-2’-hydroxychalcone has been shown to influence cell function in several ways. For example, it has been found to have a hypoglycemic effect comparable to that of metformin, an antidiabetic drug, in male mice with type 2 diabetes . This suggests that 2,4’-Dimethoxy-2’-hydroxychalcone may influence cell signaling pathways and gene expression related to glucose metabolism.

Molecular Mechanism

At the molecular level, 2,4’-Dimethoxy-2’-hydroxychalcone exerts its effects through various mechanisms. For instance, it has been found to increase GSH levels by enhancing its biosynthesis . This suggests that 2,4’-Dimethoxy-2’-hydroxychalcone may interact with the enzymes involved in GSH synthesis, leading to increased GSH production and potentially influencing cellular redox status.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4’-Dimethoxy-2’-hydroxychalcone can change over time. For instance, it has been found that the amount of a related compound, 2’-hydroxy-4-methoxydihydrochalcone, gradually decreases over time, with a concurrent formation of flavone within 5 hours . This suggests that 2,4’-Dimethoxy-2’-hydroxychalcone may also undergo similar transformations over time.

Dosage Effects in Animal Models

In animal models, the effects of 2,4’-Dimethoxy-2’-hydroxychalcone can vary with different dosages. For example, in male mice with type 2 diabetes, 2,4’-Dimethoxy-2’-hydroxychalcone exhibited a hypoglycemic effect at doses of 200–300 mg/kg/day . This suggests that the compound’s effects may be dose-dependent.

Metabolic Pathways

2,4’-Dimethoxy-2’-hydroxychalcone is likely involved in various metabolic pathways. For instance, it has been found to enhance the biosynthesis of GSH , suggesting that it may interact with the enzymes involved in this pathway.

Subcellular Localization

Given its ability to influence GSH biosynthesis , it may be localized in the cytoplasm where GSH synthesis occurs.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4’-Dimethoxy-2’-hydroxychalcone can be synthesized via the Claisen-Schmidt condensation reaction. This involves the reaction between 2’-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde in the presence of a base such as potassium hydroxide (KOH). The reaction is typically carried out under ball mill conditions, which enhances the reaction efficiency and yield . The optimized conditions include using 1 equivalent of substituted benzaldehyde and 2 equivalents of KOH, with two grinding cycles of 30 minutes each .

Industrial Production Methods

While specific industrial production methods for 2,4’-Dimethoxy-2’-hydroxychalcone are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2,4’-Dimethoxy-2’-hydroxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Flavones and Flavanones: Formed through oxidative cyclization.

    Dihydrochalcones: Formed through reduction reactions.

    Substituted Chalcones: Formed through substitution reactions on the aromatic rings.

Mechanism of Action

The biological activity of 2,4’-Dimethoxy-2’-hydroxychalcone is attributed to its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

2,4’-Dimethoxy-2’-hydroxychalcone can be compared with other chalcone derivatives such as:

Uniqueness

Properties

IUPAC Name

(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-20-13-8-9-14(16(19)11-13)15(18)10-7-12-5-3-4-6-17(12)21-2/h3-11,19H,1-2H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOOAJSZRVJKCW-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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